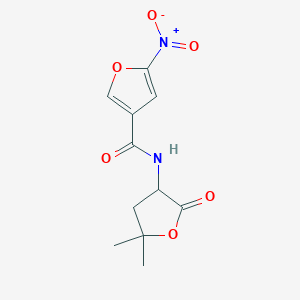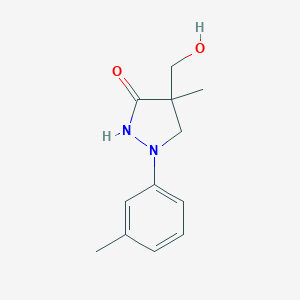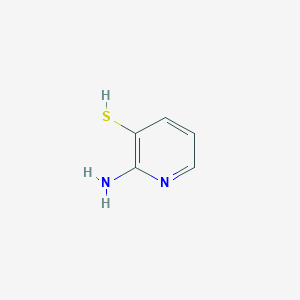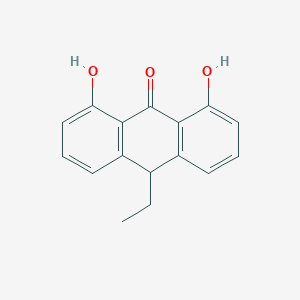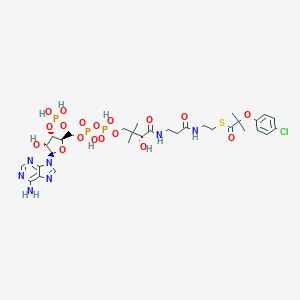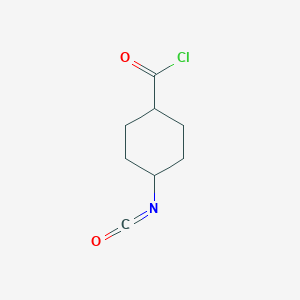
4-Isocyanatocyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyanatocyclohexane-1-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is also known as Isohexyl isocyanate or IHIC. This compound is a derivative of isocyanic acid and is used in the synthesis of various organic compounds. The purpose of
Wirkmechanismus
The mechanism of action of 4-Isocyanatocyclohexane-1-carbonyl chloride involves the formation of covalent bonds with nucleophiles such as amino acids, peptides, and proteins. This reaction results in the formation of urea linkages, which are stable and resistant to hydrolysis. This property makes 4-Isocyanatocyclohexane-1-carbonyl chloride a useful reagent in the synthesis of isocyanate-functionalized polymers and dendrimers.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Isocyanatocyclohexane-1-carbonyl chloride. However, it is known to be a potent irritant to the skin, eyes, and respiratory system. It is also classified as a skin sensitizer, which means that it can cause an allergic reaction in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Isocyanatocyclohexane-1-carbonyl chloride in lab experiments include its high reactivity, which allows for the synthesis of isocyanate-functionalized polymers and dendrimers. It also forms stable urea linkages, which are resistant to hydrolysis. The limitations of using 4-Isocyanatocyclohexane-1-carbonyl chloride include its potential to cause skin and respiratory irritation, and its classification as a skin sensitizer.
Zukünftige Richtungen
There are several future directions for the use of 4-Isocyanatocyclohexane-1-carbonyl chloride in scientific research. One direction is the development of new isocyanate-functionalized polymers and dendrimers for drug delivery and gene therapy applications. Another direction is the investigation of the biochemical and physiological effects of 4-Isocyanatocyclohexane-1-carbonyl chloride on various cell types and tissues. Additionally, the development of new synthesis methods for 4-Isocyanatocyclohexane-1-carbonyl chloride and its derivatives could lead to new applications in the field of organic chemistry.
Synthesemethoden
The synthesis of 4-Isocyanatocyclohexane-1-carbonyl chloride involves the reaction of cyclohexanone with phosgene. The reaction takes place in the presence of a base such as triethylamine. The product obtained is then treated with isocyanic acid to form 4-Isocyanatocyclohexane-1-carbonyl chloride. This method is widely used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
4-Isocyanatocyclohexane-1-carbonyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used in the preparation of isocyanate-functionalized polymers, which have applications in the fields of adhesives, coatings, and sealants. It is also used in the synthesis of isocyanate-functionalized dendrimers, which have applications in drug delivery and gene therapy.
Eigenschaften
CAS-Nummer |
105562-49-0 |
|---|---|
Produktname |
4-Isocyanatocyclohexane-1-carbonyl chloride |
Molekularformel |
C8H10ClNO2 |
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
4-isocyanatocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO2/c9-8(12)6-1-3-7(4-2-6)10-5-11/h6-7H,1-4H2 |
InChI-Schlüssel |
XVMLWFUWKQJQEY-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)Cl)N=C=O |
Kanonische SMILES |
C1CC(CCC1C(=O)Cl)N=C=O |
Synonyme |
Cyclohexanecarbonyl chloride, 4-isocyanato- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



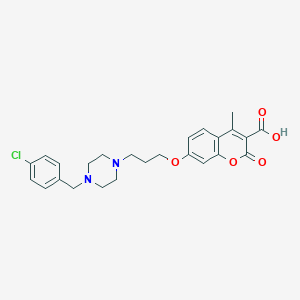

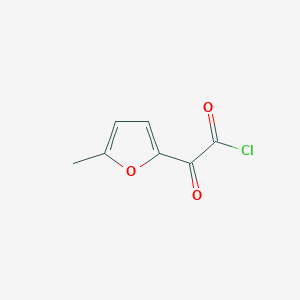
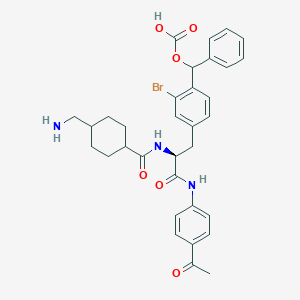
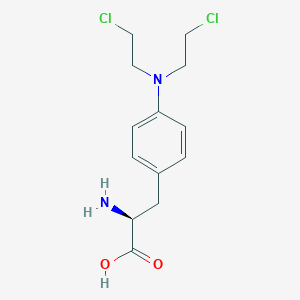
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)
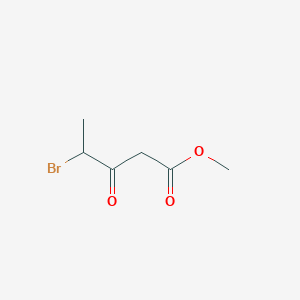
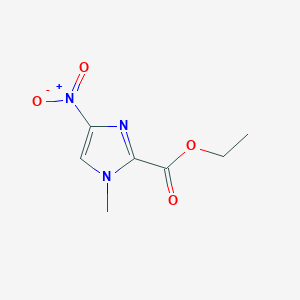
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
